6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Description
Scientific Research Applications
Synthesis and Complex Formation
6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, a type of aromatic diketoxime, can be utilized for the synthesis of simple and complex polyesters and polypyrroles. Additionally, it demonstrates the capability to form complexes with nickel salts. Oximes like these have a variety of applications in synthetic chemistry due to their ability to transform into other classes of organic compounds, including amines, cyano and nitro compounds, carbonyl compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines (Musaev et al., 2020).
Chemiluminescence Properties
This compound is associated with the study of chemiluminescence. For instance, the base-induced decomposition of related dioxetanes in DMSO demonstrated the capability to emit light, highlighting its potential application in light-emitting reactions and possibly in imaging techniques or sensors (Watanabe et al., 2010).
Structural Characterization and Enzyme Inhibition
Structural characterization of derivatives of similar compounds reveals potential applications in enzyme inhibition studies. For example, the analysis of certain dihydropyrimidine-5-carbonitrile derivatives provided insights into their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, which is significant in drug development (Al-Wahaibi et al., 2021).
Antibacterial Activity
Oxime-ether groups in amino-heterocyclic compounds, which are structurally related to this compound, have been studied for their potential antibacterial activities. The ability to act against both Gram-positive and Gram-negative bacteria is crucial for the development of new antimicrobial agents (Hu et al., 2006).
properties
IUPAC Name |
(E)-1-[6-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-7-6-14(17(22)9-15)12-25-24-11-13-5-8-19(23-10-13)26-18-4-2-1-3-16(18)21/h1-11H,12H2/b24-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDURLZFGZKNC-BHGWPJFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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